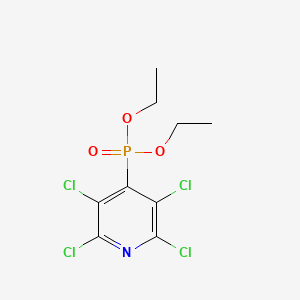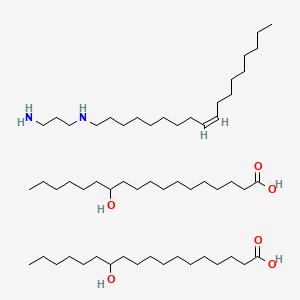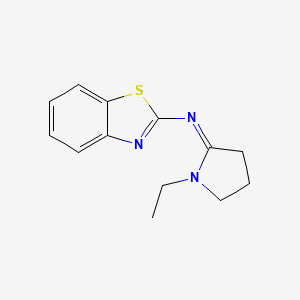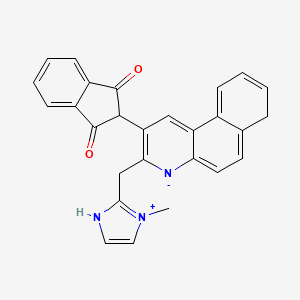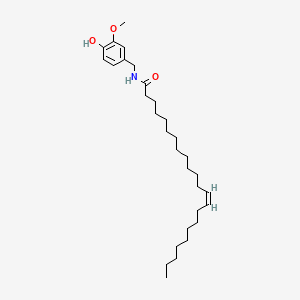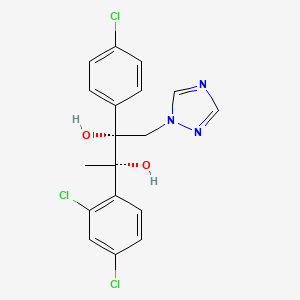
Sodium (Z)-N-9-octadecyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-N-9-octadecyl-beta-alaninate is a synthetic compound known for its unique chemical structure and properties It is a derivative of beta-alanine, an amino acid, and features a long octadecyl chain, which imparts hydrophobic characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-N-9-octadecyl-beta-alaninate typically involves the reaction of beta-alanine with octadecylamine under specific conditions. The process includes:
Reactants: Beta-alanine and octadecylamine.
Catalysts: Commonly used catalysts include sodium hydroxide or other strong bases.
Solvents: Organic solvents such as ethanol or methanol are often employed.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and may require refluxing for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:
Raw Materials: High-purity beta-alanine and octadecylamine.
Equipment: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (Z)-N-9-octadecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Primary amines or alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Sodium (Z)-N-9-octadecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of Sodium (Z)-N-9-octadecyl-beta-alaninate is primarily based on its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic beta-alanine moiety interacts with aqueous environments. This dual interaction allows the compound to:
Stabilize lipid bilayers: By inserting into the membrane and reducing surface tension.
Facilitate drug delivery: By enhancing the solubility and bioavailability of hydrophobic drugs.
Target specific pathways: By interacting with membrane proteins and altering their function.
Comparación Con Compuestos Similares
Sodium (Z)-N-9-octadecyl-beta-alaninate can be compared with other similar compounds such as:
Sodium stearate: Another amphiphilic compound used in soap and detergent formulations.
Sodium lauryl sulfate: A widely used surfactant in personal care products.
Sodium oleate: Employed in the synthesis of nanoparticles and as an emulsifying agent.
Propiedades
Número CAS |
60884-97-1 |
|---|---|
Fórmula molecular |
C21H42NNaO2 |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
sodium;3-(octadecan-9-ylamino)propanoate |
InChI |
InChI=1S/C21H43NO2.Na/c1-3-5-7-9-11-13-15-17-20(22-19-18-21(23)24)16-14-12-10-8-6-4-2;/h20,22H,3-19H2,1-2H3,(H,23,24);/q;+1/p-1 |
Clave InChI |
DXBSKNAPWLMHGG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC)NCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


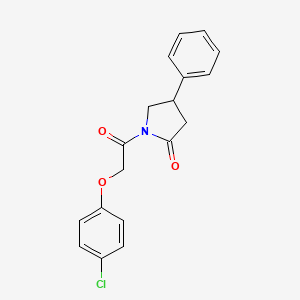
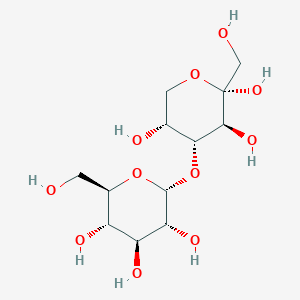
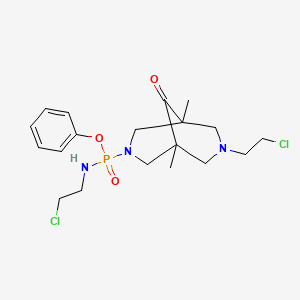

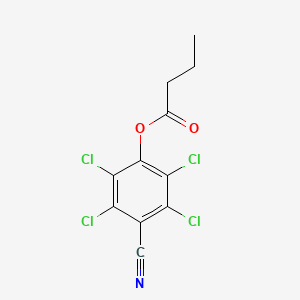
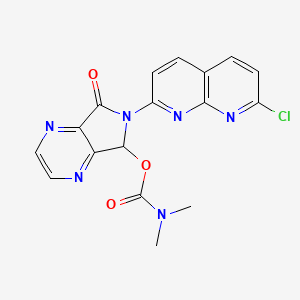
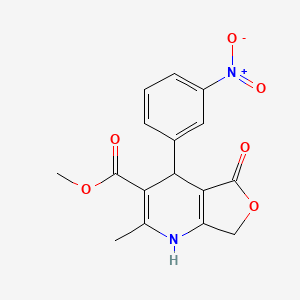
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
